{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate
Description
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate is a synthetic organic compound characterized by a bifunctional ester structure. The molecule comprises two primary moieties:
- 2-(2-Methoxyphenyl)acetate: A methyl ester derivative of phenylacetic acid with a methoxy substituent at the ortho position of the aromatic ring.
- {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl: A carbamoyl-linked ethyl chain bearing 3,4-diethoxy substitutions on the phenyl ring.
Properties
IUPAC Name |
[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-4-28-20-11-10-17(14-21(20)29-5-2)12-13-24-22(25)16-30-23(26)15-18-8-6-7-9-19(18)27-3/h6-11,14H,4-5,12-13,15-16H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBFJUFHRZQTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)COC(=O)CC2=CC=CC=C2OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate typically involves multiple steps, starting with the preparation of the core phenyl groups. Common synthetic routes may include:
Formation of the 3,4-Diethoxyphenyl group: This can be achieved through the ethylation of a phenol derivative.
Attachment of the carbamoyl group: This step often involves the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of amide bonds.
Coupling with the methoxyphenylacetate: The final step involves esterification reactions, typically using reagents like dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and carbamoyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate typically involves multi-step organic reactions. Common methods include:
- Formation of Carbamoyl Intermediate : The initial step often involves the reaction of an amine with a suitable acylating agent.
- Esterification : The carbamoyl intermediate is then reacted with an acetate to form the final product.
- Purification : Techniques such as crystallization and chromatography are employed to purify the compound.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules with potential applications in pharmaceuticals and materials science.
Biology
- Biological Activity : Preliminary studies suggest that compounds structurally similar to this compound exhibit significant biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Enzyme inhibition potential
Medicine
- Therapeutic Potential : Research is ongoing to explore the therapeutic applications of this compound in treating various diseases. Its unique structure may allow it to interact effectively with biological targets.
- Drug Development : The compound's derivatives are being investigated for their efficacy as anti-inflammatory agents and potential drug candidates in pain management and other therapeutic areas.
Industrial Applications
- Organic Electronics : This compound can be utilized in the development of organic semiconductors and materials for electronic devices.
- Corrosion Inhibitors : Its chemical properties may make it suitable for use in protective coatings and corrosion-resistant materials.
Case Studies
Several studies have highlighted the applications of compounds with similar structures:
- A study on carbamoylmethyl derivatives indicated their effectiveness as fungicidal agents against plant pathogens, showcasing their potential agricultural applications .
- Research into anti-inflammatory agents demonstrated that structural modifications could enhance therapeutic profiles while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism by which {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the compound’s structure and the biological system .
Biological Activity
The compound {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 345.41 g/mol. The structural features include:
- A diethoxyphenyl group which may contribute to its lipophilicity and interaction with biological membranes.
- A carbamoyl moiety that could influence its binding affinity to target proteins.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds with phenolic structures can scavenge free radicals and reduce oxidative stress.
- Antimicrobial Effects : The presence of aromatic rings in the structure may enhance interaction with microbial membranes, leading to bactericidal or fungicidal effects.
- Enzyme Inhibition : The carbamoyl group can act as a substrate or inhibitor for various enzymes, potentially affecting metabolic pathways.
Biological Activity Data
A comparative analysis of similar compounds reveals insights into the potential activity of this compound:
| Compound | Biological Activity | Reference |
|---|---|---|
| Compound A | Antioxidant (IC50 = 25 µM) | |
| Compound B | Antimicrobial (MIC = 15 µg/mL) | |
| Compound C | Enzyme Inhibition (IC50 = 30 µM) |
Case Studies
- Antioxidant Potential : A study evaluated the antioxidant capacity of structurally related compounds using DPPH and ABTS assays. Results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.
- Antimicrobial Activity : In a separate investigation, derivatives similar to this compound were tested against various bacterial strains. The results showed effective inhibition against Gram-positive bacteria, indicating a promising avenue for developing new antimicrobial agents.
- Enzyme Inhibition Studies : A focused study on enzyme inhibition demonstrated that certain analogs could inhibit key metabolic enzymes involved in cancer metabolism, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells.
Comparison with Similar Compounds
a) Methyl 2-(2-Methoxyphenyl)acetate ()
- Structure : Lacks the carbamoyl and diethoxyphenylethyl groups.
- Synthesis : Prepared via diazomethane methylation of 2-hydroxyphenyl acetic acid (99% yield) .
- Key Difference: The absence of the carbamoyl-ethyl-diethoxy moiety reduces molecular weight (C₁₀H₁₂O₃ vs. C₂₂H₂₇NO₇) and lipophilicity. Methoxy groups enhance stability compared to hydroxylated analogs.
b) Methyl 2-[(3-Aminophenyl)formamido]acetate ()
- Structure : Contains a carbamoyl linker but substitutes the diethoxy group with an aniline moiety.
c) Ethametsulfuron Methyl Ester ()
- Structure : A sulfonylurea herbicide with triazine and methoxy groups.
- Key Difference : The sulfonylurea bridge and triazine ring confer herbicidal activity, while the target compound’s diethoxy groups may favor interactions with hydrophobic protein pockets .
Physicochemical Properties
Notes:
- The target’s diethoxy groups significantly increase lipophilicity, suggesting enhanced blood-brain barrier penetration compared to less substituted analogs.
- Carbamoyl groups may mediate hydrogen bonding in biological systems, as seen in Glide XP scoring models for similar ligands .
Q & A
Q. What are the key synthetic pathways for {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes:
- Coupling reactions : Carbamoyl group formation via amine-carboxylic acid coupling, using reagents like diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
- Esterification : Methoxy and ethoxy groups are introduced using alkylation or nucleophilic substitution under anhydrous conditions .
- Purification : Column chromatography or recrystallization is critical for isolating the target compound, with solvent polarity (e.g., ethyl acetate/hexane gradients) tailored to the compound’s hydrophobicity . Yield optimization requires precise temperature control (e.g., 0–5°C for coupling reactions) and inert atmospheres to prevent side reactions .
Q. How can structural characterization of this compound be performed to confirm its identity?
A combination of analytical techniques is recommended:
- NMR spectroscopy : H and C NMR identify aromatic protons (δ 6.5–7.5 ppm), ethoxy/methoxy groups (δ 3.2–4.5 ppm), and carbamoyl/ester carbonyls (δ 165–175 ppm) .
- Mass spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns, distinguishing it from analogs with differing substituents (e.g., chloro vs. methoxy groups) .
- X-ray crystallography : Resolves spatial arrangement of the carbamoyl and acetate moieties, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
Discrepancies in bioactivity data (e.g., varying IC values) may arise from:
- Substituent positioning : Ethoxy groups at 3,4-positions vs. 2,4-positions on the phenyl ring alter steric and electronic profiles, impacting target binding .
- Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines (HEK293 vs. HeLa) can skew results . Mitigation involves standardizing assay protocols and performing comparative SAR studies using analogs like methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate .
Q. How can computational modeling predict the environmental fate of this compound?
Tools like EPI Suite or molecular dynamics simulations estimate:
- Partition coefficients (LogP) : Hydrophobic ethoxy/methoxy groups may increase bioaccumulation potential .
- Degradation pathways : Hydrolysis of the ester group under alkaline conditions generates phenylacetic acid derivatives, which can be tracked via HPLC-MS . Experimental validation using OECD 301B ready biodegradability tests is recommended .
Q. What advanced techniques optimize enantiomeric purity during synthesis?
- Chiral chromatography : Use of Chiralpak® columns with hexane/isopropanol mobile phases resolves enantiomers .
- Asymmetric catalysis : Palladium-catalyzed couplings with chiral ligands (e.g., BINAP) achieve >90% enantiomeric excess .
- Circular dichroism (CD) : Monitors optical activity to confirm purity post-synthesis .
Methodological Considerations
Q. How do substituents on the phenyl rings influence reactivity in cross-coupling reactions?
- Electron-donating groups (e.g., methoxy) : Enhance nucleophilic aromatic substitution rates at ortho/para positions .
- Steric hindrance : Bulky 3,4-diethoxy groups may reduce coupling efficiency vs. monosubstituted analogs . Kinetic studies using time-resolved IR spectroscopy can map reaction progress .
Q. What in vitro models are suitable for assessing neuropharmacological potential?
- Primary neuronal cultures : Test neuroprotective effects against oxidative stress (e.g., HO-induced apoptosis) .
- Patch-clamp electrophysiology : Evaluate ion channel modulation (e.g., GABA receptors) .
- Metabolic stability assays : Liver microsomes (human/rat) predict CYP450-mediated degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
